molecular formula C23H18N2O5 B11054073 Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate

Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate

Cat. No.: B11054073
M. Wt: 402.4 g/mol
InChI Key: DIRQIASBGCTJAH-UHFFFAOYSA-N
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Description

Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrano[2,3-D]pyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrimidine ring, and various functional groups such as benzoyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoylacetone with urea in the presence of a base to form the pyrimidine ring. This intermediate is then reacted with methyl acetoacetate and benzaldehyde under acidic conditions to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving consistent quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and probes for studying biochemical pathways.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-D]pyrimidine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused pyrano-pyrimidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 6-benzoyl-2-methyl-4-oxo-5-phenyl-3,5-dihydropyrano[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C23H18N2O5/c1-13-24-21(27)18-16(14-9-5-3-6-10-14)17(19(26)15-11-7-4-8-12-15)20(23(28)29-2)30-22(18)25-13/h3-12,16H,1-2H3,(H,24,25,27)

InChI Key

DIRQIASBGCTJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(C(=C(O2)C(=O)OC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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